2-(3,5-Dichlorophenyl)malonic acid
Overview
Description
2-(3,5-Dichlorophenyl)malonic Acid is an intermediate in the synthesis of Dicloromezotiaz, a commercial pest control agent . It has a molecular weight of 249.04 and a molecular formula of C9H6Cl2O4 .
Synthesis Analysis
A novel artificial synthetic pathway for malonic acid has been designed, in which oxaloacetate, an intermediate of the cytoplasmic reductive tricarboxylic acid (rTCA) pathway, is converted to malonic semialdehyde and then to malonic acid, sequentially catalyzed by a -keto decarboxylase and malonic semialdehyde dehydrogenase .Molecular Structure Analysis
The molecular structure of this compound consists of nine carbon atoms, six hydrogen atoms, two chlorine atoms, and four oxygen atoms .Chemical Reactions Analysis
The malonic ester synthesis process involves five reactions: deprotonation of the ester to form an enolate, SN2 of the enolate upon an alkyl halide forming a new C-C bond, acidic hydrolysis of the ester to give a carboxylic acid .Physical and Chemical Properties Analysis
This compound is a white crystalline powder at room temperature. It’s soluble in water, ethanol, and diethyl ether. This compound decomposes into acetic acid and carbon dioxide when heated .Scientific Research Applications
Polymer Applications
Polythiophene Derivatives : A study explored poly(2-thiophen-3-yl-malonic acid), a polythiophene derivative with malonic acid. This material, characterized using FTIR, NMR, and quantum mechanical calculations, showed potential in applications such as selective membranes for electrodialysis, wastewater treatment, or ion-selective membranes for biomedical uses due to its solubility in aqueous base solution and good thermal stability (Bertran et al., 2010).
Electrical and Thermal Properties : Another research on a similar polythiophene derivative, poly(2-thiophen-3-yl-malonic acid dimethyl ester), highlighted its chemical structure and properties. This material, soluble in polar solvents, displayed higher electrical conductivity than typical poly(3-alkylthiophene) derivatives and good thermal stability, indicating potential in semiconductor applications (Armelin et al., 2009).
Chemical Synthesis
Pyrimidine Betaines Synthesis : A study on pentachlorophenyl esters of malonic acid derivatives revealed their reaction with 2-aminopyridine and acid amidines under mild conditions, leading to the formation of “malonyl-α-aminopyridine” in different media. This demonstrates the utility of malonic acid derivatives in synthesizing complex organic compounds (Dvortsák et al., 1976).
Solid Phase Synthesis : Research on solid phase synthesis using resin-bound cyclic malonic acid ester for the production of benzothiazoles and thiophenes indicated high yields and purities. This method showcases the application of malonic acid derivatives in streamlined synthesis processes (Huang & Tang, 2003).
Environmental Applications
Herbicide Interaction : A study tested the effects of various herbicides on the incorporation of radioactivity from malonic acid into lipid, which can provide insights into the environmental interactions and impact of herbicides on plant metabolism (Mann & Pu, 1968).
Reactive Extraction of Malonic Acid : An experimental study on the recovery of malonic acid by reactive extraction investigated the effects of various factors and provided evidence for significant bond formation in extractant-diluent-acid complexation systems. This has implications for extracting malonic acid from fermentation broths or aqueous streams (Dhongde et al., 2019).
Mechanism of Action
Target of Action
It’s worth noting that malonic acid derivatives have been found to exhibit a wide range of biological activities . They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
2-(3,5-Dichlorophenyl)malonic acid is an intermediate in the synthesis of Dicloromezotiaz, a commercial pest control agent Dicloromezotiaz is known to provide a useful control tool for lepidopteran pests, indicating an underexploited mode of action among these pests .
Biochemical Pathways
For instance, malonic acid is an intermediate in the cytoplasmic reductive tricarboxylic acid (rTCA) pathway . In this pathway, oxaloacetate is converted to malonic semialdehyde and then to malonic acid, sequentially catalyzed by a-keto decarboxylase and malonic semialdehyde dehydrogenase .
Pharmacokinetics
The compound’s solubility in acetone, dichloromethane, and methanol may influence its bioavailability.
Result of Action
As an intermediate in the synthesis of dicloromezotiaz, it contributes to the efficacy of this commercial pest control agent .
Action Environment
The compound’s stability in different solvents may suggest that its action and efficacy could be influenced by the solvent environment.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(3,5-dichlorophenyl)propanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O4/c10-5-1-4(2-6(11)3-5)7(8(12)13)9(14)15/h1-3,7H,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJNQGHZDKPTGLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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